[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide
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Overview
Description
[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a chlorophenyl group, a triazolothiadiazole core, and a phenyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Phenyl Sulfide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the triazolothiadiazole core or the phenyl sulfide moiety, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in studies related to enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, research has focused on the compound’s potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development and therapeutic applications.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
[3-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide: Contains a methylphenyl group instead of a chlorophenyl group.
[3-(4-Nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide: Features a nitrophenyl group in place of the chlorophenyl group.
Uniqueness
The uniqueness of [3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11ClN4S2 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-8-6-11(7-9-12)15-18-19-16-21(15)20-14(23-16)10-22-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
YLYCLRMXCDSSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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